![molecular formula C12H10BrClN2O2 B1382619 Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- CAS No. 1642873-04-8](/img/structure/B1382619.png)

Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-

Descripción general

Descripción

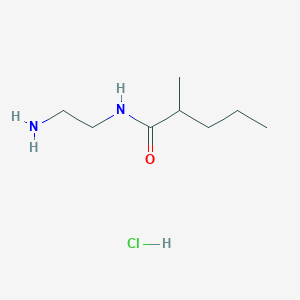

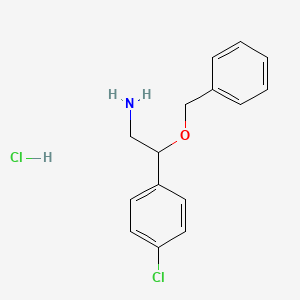

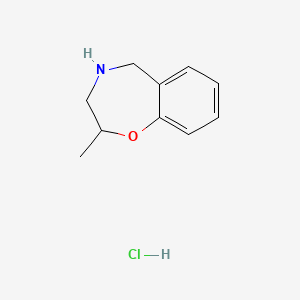

“Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” is a chemical compound with the molecular formula C12H10BrClN2O2 . It is also known as BKM120 and is a small molecule kinase inhibitor that targets the PI3K pathway. It has gained attention as a potential treatment for various malignancies as it can inhibit cell growth and proliferation.

Molecular Structure Analysis

The molecular structure of this compound consists of an ethanol group attached to a bromophenyl and a chloropyrimidinyl group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a bromine atom attached. The chloropyrimidinyl group consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms and alternating double bonds) with a chlorine atom attached .

Physical And Chemical Properties Analysis

The compound “Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” has a molecular weight of 310.15 g/mol . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Resolution of Ethanol Derivatives in Synthesis

1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, closely related to the queried compound, was resolved using enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Metabolic Formation and Synthesis in Pharmacology

1-(3-Chlorophenyl)-2-(4-hydroxphenyl)-1-methyl-2(2-pyridine)ethanol, another related compound, has been synthesized and identified as a major urinary metabolite with hypocholesteremic effects in rats (Sinsheimer et al., 1976).

Molecular Docking Studies in Cancer Research

Molecular docking studies of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives reveal their fit into the active site of HDAC2, an anti-cancer protein. These compounds were synthesized using ring-opening reactions of cyclic Ketene-N,O-Acetal (Kumar & Thangamani, 2017).

Inhibitory Effects in Neuropharmacology

1-Aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols were found to be competitive inhibitors of fatty acid amide hydrolase (FAAH). One such compound demonstrated efficacy in a rat model of neuropathic pain (Keith et al., 2014).

Combinatorial Synthesis in Anticancer Studies

A combinatorial synthesis approach using water–ethanol solvent systems was employed to create 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives. These compounds showed significant potency against human breast cancer cell lines (Patravale et al., 2014).

Mecanismo De Acción

Target of Action

The compound 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol primarily targets the Endothelin receptors (ET) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

This compound acts as a potent inhibitor of the ET(A) receptor and also shows significant affinity for the ET(B) receptor . By inhibiting these receptors, it prevents the binding of endothelins, thereby reducing vasoconstriction and cell proliferation .

Biochemical Pathways

It is known that the inhibition of endothelin receptors can lead to a decrease in vasoconstriction and cell proliferation . This can have downstream effects on various cardiovascular functions.

Pharmacokinetics

The compound exhibits excellent pharmacokinetic properties, which contribute to its high oral efficacy . .

Result of Action

The inhibition of endothelin receptors by this compound leads to a decrease in vasoconstriction and cell proliferation . This can result in the alleviation of conditions such as hypertension .

Análisis Bioquímico

Biochemical Properties

Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as endothelin receptors, where it acts as a potent dual endothelin receptor antagonist . This compound binds to the endothelin receptors, inhibiting their activity and thereby modulating various physiological processes. The interaction between Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- and endothelin receptors is crucial for its biochemical activity, as it influences the signaling pathways mediated by these receptors.

Cellular Effects

Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the secretion of tumor-derived extracellular vesicle PD-L1, thereby improving antitumor immune responses . Additionally, Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- affects the proliferation and remodeling of endothelial and smooth muscle cells, which are critical for maintaining vascular homeostasis .

Molecular Mechanism

The molecular mechanism of action of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to endothelin receptors, inhibiting their activity and preventing the downstream signaling pathways that lead to various physiological effects . By inhibiting endothelin receptors, Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- modulates the expression of genes involved in vascular tone regulation, cell proliferation, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown excellent pharmacokinetic properties and high in vivo efficacy in hypertensive Dahl salt-sensitive rats . Over time, Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- maintains its stability and continues to exert its inhibitory effects on endothelin receptors, leading to sustained physiological outcomes.

Dosage Effects in Animal Models

The effects of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- vary with different dosages in animal models. At lower doses, this compound effectively inhibits endothelin receptors without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound undergoes metabolic transformations that influence its pharmacokinetic and pharmacodynamic properties . The interactions with metabolic enzymes affect the metabolic flux and levels of metabolites, thereby impacting the overall biochemical activity of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-.

Transport and Distribution

The transport and distribution of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cellular membranes and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- within specific tissues are crucial for its therapeutic efficacy and safety profile.

Subcellular Localization

Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- exhibits specific subcellular localization, which influences its activity and function. This compound is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . The subcellular localization of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is determined by targeting signals and post-translational modifications that guide its distribution within the cell.

Propiedades

IUPAC Name |

2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNYUUGEHOXCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)

![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)

![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)